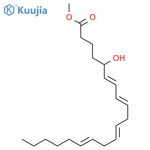

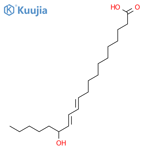

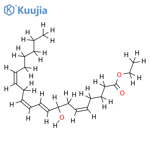

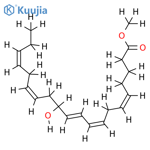

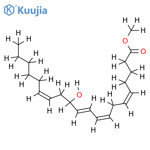

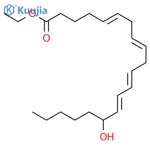

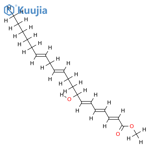

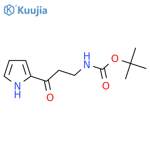

andere Hydroxyeicosapolyensäuren

Other hydroxyeicosapolyenoic acids (HEPA) are a class of omega-3 fatty acid derivatives derived from eicosapentaenoic acid (EPA). These compounds exhibit a range of biological activities, including anti-inflammatory and antioxidant properties. HEPA isomers can be found in marine organisms such as fish and algae, where they play crucial roles in cellular signaling and homeostasis. In research applications, HEPA derivatives are valuable tools for studying lipid metabolism, cardiovascular health, and neuroprotection due to their structural complexity and potential therapeutic benefits. Their unique chemical structure makes them promising candidates for developing novel drugs and dietary supplements aimed at preventing or treating various inflammatory conditions and chronic diseases.

Verwandte Literatur

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

Empfohlene Lieferanten

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte